N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide
Description
N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide is a synthetic organic compound characterized by the presence of a dichlorocyclopropyl group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety
Properties
IUPAC Name |
N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-22-12-6-4-5-11(9-12)16(21)20-15-8-3-2-7-13(15)14-10-17(14,18)19/h2-9,14H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYQUJZBKZOAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3CC3(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide typically involves the following steps:
Formation of 2-(2,2-dichlorocyclopropyl)phenylamine: This intermediate can be synthesized by reacting 2,2-dichlorocyclopropylbenzene with aniline under suitable conditions.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichlorocyclopropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl and methoxybenzamide moieties can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted cyclopropyl derivatives.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The dichlorocyclopropyl group may interact with enzymes or receptors, leading to modulation of their activity. The methoxybenzamide moiety can also contribute to the compound’s overall biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichlorocyclopropylbenzene: A precursor in the synthesis of the target compound.
3-Methoxybenzamide: Shares the methoxybenzamide moiety.
N-Phenylbenzamide: Similar structure but lacks the dichlorocyclopropyl group.
Uniqueness
N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
